7-Fluoroquinolin-3-ol

Description

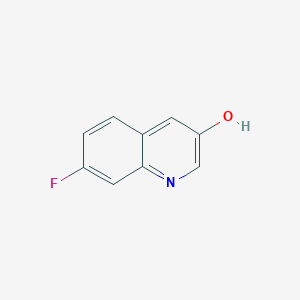

7-Fluoroquinolin-3-ol (CAS: 1026622-90-1) is a halogenated quinoline derivative characterized by a fluorine atom at the 7th position and a hydroxyl group at the 3rd position of the quinoline ring. Its molecular formula is C₉H₆FNO, with a molecular weight of 163.15 g/mol . The fluorine atom enhances electron-withdrawing properties, while the hydroxyl group contributes to hydrogen bonding, influencing solubility and reactivity.

Propriétés

IUPAC Name |

7-fluoroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVWOZRDYGRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroquinolin-3-ol typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 7-fluoroquinoline can be synthesized from 7-chloroquinoline by treating it with a fluoride source such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide .

Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated aniline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to ensure efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

7-Fluoroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

7-Fluoroquinolin-3-ol exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticancer Activity : Research has shown that compounds with a quinoline backbone can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of quinolinones have been reported to selectively inhibit the proliferation of human gastric and colon cancer cells . The presence of the fluorine atom in this compound may enhance its interaction with biological targets, potentially increasing its potency.

- Antimicrobial Properties : Quinoline derivatives are well-known for their antimicrobial activities. Studies have indicated that modifications to the quinoline structure can lead to enhanced activity against a range of bacterial strains, suggesting that this compound might also possess significant antimicrobial properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the modification of existing quinoline structures. Key synthetic routes include:

- Condensation Reactions : The synthesis often involves condensation reactions with substituted anilines or other aromatic compounds to form the desired quinoline structure.

- Fluorination Techniques : The introduction of fluorine can be accomplished through electrophilic fluorination or nucleophilic substitution methods, which are crucial for enhancing the compound's biological activity.

Table 1: Synthetic Methods for this compound

| Method | Description |

|---|---|

| Electrophilic Fluorination | Involves the introduction of fluorine into the quinoline ring. |

| Nucleophilic Substitution | Utilizes nucleophiles to replace hydrogen atoms with fluorine. |

| Condensation with Anilines | Forms quinoline derivatives through condensation with aromatic amines. |

Case Studies and Research Findings

Several studies have documented the potential applications and effectiveness of this compound and its derivatives:

- Anticancer Studies : A study demonstrated that certain derivatives of quinoline showed IC50 values in the submicromolar range against cancer cell lines such as K562 and Z138, indicating strong antiproliferative effects . These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

- Inhibition of Enzymatic Activity : Research has indicated that quinoline derivatives can act as inhibitors of enzymes involved in cancer progression, such as mutant isocitrate dehydrogenase (mt-IDH). The ability to inhibit these enzymes positions this compound as a potential therapeutic agent in targeted cancer therapies .

Mécanisme D'action

The mechanism of action of 7-Fluoroquinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 7-Fluoroquinolin-3-ol and related compounds:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | F (C7), OH (C3) | C₉H₆FNO | 163.15 | Not reported | High purity (95%), hydrogen bonding |

| 8-Fluoroquinolin-3-ol | F (C8), OH (C3) | C₉H₆FNO | 163.15 | Not reported | Fluorine position alters electronics |

| 7-(Trifluoromethyl)quinolin-4-ol | CF₃ (C7), OH (C4) | C₁₀H₆F₃NO | 213.16 | Not reported | Enhanced lipophilicity (CF₃ group) |

| NQ3 (4-(3-Ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol) | NO₂ (C3), OCH₃ (C7), ethynylphenyl (C4) | C₁₈H₁₃N₃O₄ | 335.09 | 156 | Nitro group increases reactivity |

| 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one | Cl (C7), F (C6), cyclopropyl | C₁₂H₁₀ClFNO | 253.67 | Not reported | Dual halogenation, cyclopropyl ring |

Key Observations

Hydroxyl Group: A hydroxyl at C3 (this compound) versus C4 (7-(trifluoromethyl)quinolin-4-ol) impacts hydrogen bonding and solubility. The C3-OH may enhance interaction with polar residues in enzymes .

Halogen Effects: Fluorine vs.

Functional Groups: Nitro Group: Compounds like NQ3 (3-nitroquinoline derivatives) exhibit higher melting points (156–268°C) due to nitro group rigidity and intermolecular interactions . Trifluoromethyl Group: The CF₃ group in 7-(trifluoromethyl)quinolin-4-ol increases lipophilicity, which may enhance membrane permeability .

Pharmacological Implications

- Nitroquinolines (NQ1–NQ6): Demonstrated anticancer and antimicrobial activities in studies, attributed to nitro group-mediated redox cycling and DNA intercalation .

- Dual Halogenation: Compounds like 7-Chloro-6-fluoroquinolin-4(1H)-one are explored as fluoroquinolone antibiotics, where halogen position dictates bacterial target specificity .

Activité Biologique

7-Fluoroquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a halogenated derivative of quinoline, characterized by a fluorine atom at the 7-position and a hydroxyl group at the 3-position of the quinoline ring. Its molecular formula is C9H6FNO, and it has shown potential in various therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific biological targets, leading to various therapeutic effects:

- Antimicrobial Activity : The compound exhibits activity against a range of microbial strains. It disrupts bacterial cell walls and inhibits essential enzymatic processes, contributing to its effectiveness against infections.

- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for the viral life cycle.

- Anticancer Effects : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways or the generation of reactive oxygen species (ROS) .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/ml |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 8 |

The compound demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antiviral Activity

In a comparative study focused on antiviral activity, derivatives of this compound were tested against HIV-1 integrase and RNase H. The results indicated an IC50 value in the nanomolar range for some derivatives, showcasing their potential as antiviral agents .

Anticancer Activity

The anticancer effects were evaluated using various cancer cell lines. The findings are summarized in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 4.5 |

| A549 (lung cancer) | 6.0 |

These results indicate that this compound exhibits promising anticancer activity across multiple cancer types .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a case study was conducted to assess the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. The study involved patients with chronic infections caused by multi-drug resistant bacteria. Treatment with the compound resulted in significant clinical improvement and microbial clearance, demonstrating its potential as an alternative therapeutic agent.

Case Study 2: Antiviral Applications

Another case study explored the use of this compound derivatives in HIV treatment protocols. Patients receiving these derivatives showed reduced viral loads and improved immune function markers compared to baseline measurements, indicating their potential role in antiviral therapy.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.